molecular formula C16H21N3OS B12911719 N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide CAS No. 63194-01-4

N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide

Cat. No.: B12911719
CAS No.: 63194-01-4
M. Wt: 303.4 g/mol
InChI Key: UXDWDMOTWMYMDP-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is a chemical compound with the molecular formula C16H21N3OS. It is known for its unique structure, which includes a thiadiazole ring, a benzyl group, and a hexanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63194-01-4

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide

InChI

InChI=1S/C16H21N3OS/c1-3-4-6-11-15(20)19(16-17-13(2)18-21-16)12-14-9-7-5-8-10-14/h5,7-10H,3-4,6,11-12H2,1-2H3

InChI Key

UXDWDMOTWMYMDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CC1=CC=CC=C1)C2=NC(=NS2)C

Origin of Product

United States

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